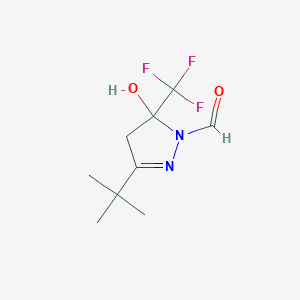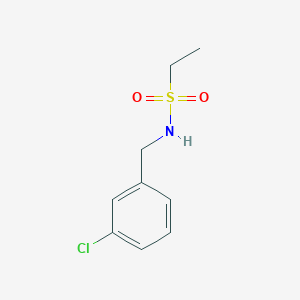![molecular formula C18H21ClN4O B5323826 N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5323826.png)
N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is a chemical compound commonly referred to as "CMPDA." It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. CMPDA has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
Mechanism of Action
CMPDA works by inhibiting the activity of the enzyme N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, which is involved in the breakdown of cAMP. By inhibiting this compound, CMPDA increases cAMP levels in cells, which can lead to anti-inflammatory effects. In addition, CMPDA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-alpha), which are involved in the pathogenesis of asthma, COPD, and IBD.
Biochemical and Physiological Effects:
CMPDA has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of asthma and COPD, CMPDA has been shown to reduce airway hyperresponsiveness, airway inflammation, and mucus production. In addition, CMPDA has been shown to improve lung function and reduce the number of inflammatory cells in the lungs. In animal models of IBD, CMPDA has been shown to reduce inflammation and improve symptoms, such as diarrhea and weight loss.
Advantages and Limitations for Lab Experiments
One advantage of using CMPDA in lab experiments is that it is a potent and selective inhibitor of N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, which makes it a useful tool for studying the role of this compound in various disease models. However, one limitation of using CMPDA is that it is a synthetic compound, which may limit its applicability to certain disease models. In addition, the use of CMPDA in lab experiments may not accurately reflect the complex pathophysiology of human diseases.
Future Directions
There are a number of future directions for research on CMPDA. One area of interest is the potential use of CMPDA in combination with other therapies for the treatment of asthma, COPD, and IBD. Another area of interest is the development of more potent and selective N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide inhibitors for use in these diseases. Finally, there is a need for further research on the long-term safety and efficacy of CMPDA in humans.
Synthesis Methods
CMPDA can be synthesized using a multi-step process involving the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-(4-(2-methylphenyl)piperazin-1-yl)acetic acid. The resulting intermediate is then treated with thionyl chloride and triethylamine to yield the final product, CMPDA.
Scientific Research Applications
CMPDA has been studied extensively in preclinical models of asthma, COPD, and IBD. In these studies, CMPDA has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD. In addition, CMPDA has been shown to reduce inflammation and improve symptoms in animal models of IBD.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14-4-2-3-5-16(14)23-10-8-22(9-11-23)13-18(24)21-17-7-6-15(19)12-20-17/h2-7,12H,8-11,13H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAGBVGMVMVWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5323758.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323760.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5323762.png)
![1'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323763.png)

![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323783.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5323811.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5323813.png)
